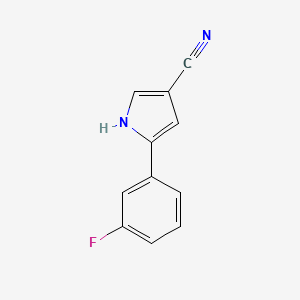

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-10-3-1-2-9(5-10)11-4-8(6-13)7-14-11/h1-5,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGVOFPERQQGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 2304978-33-2)

Abstract: This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, delve into plausible synthetic strategies with mechanistic considerations, and illuminate its significant potential as a scaffold for developing novel therapeutics. A key focus is placed on its emerging role in the modulation of the cGAS-STING innate immunity pathway, a frontier in immuno-oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.

Introduction: The Strategic Value of the Substituted Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The compound 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile combines three key structural motifs that enhance its utility as a drug discovery building block:

-

The 1H-Pyrrole Core: A five-membered aromatic heterocycle that serves as a robust and modifiable scaffold.[4]

-

The 3-Carbonitrile Group: This electron-withdrawing group influences the electronic profile of the pyrrole ring and serves as a versatile chemical handle for further derivatization into amides, amines, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[5]

-

The 5-(3-Fluorophenyl) Moiety: The introduction of a fluorine atom onto the phenyl ring is a common strategy in modern medicinal chemistry. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic or hydrogen bond interactions with protein targets.[5][6]

This unique combination of features positions 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile as a valuable starting point for the synthesis of complex molecules targeting a range of biological pathways.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 2304978-33-2 | [7] |

| Molecular Formula | C₁₁H₇FN₂ | [7] |

| Molecular Weight | 186.19 g/mol | [7] |

| IUPAC Name | 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile | [7] |

| Canonical SMILES | N#CC1=CNC(C2=CC=CC(F)=C2)=C1 | [7] |

| InChI Key | BKGVOFPERQQGJW-UHFFFAOYSA-N | [7] |

| Calculated LogP | 2.619 | [7] |

| Purity (Typical) | >97% | [7][8] |

| Appearance | Solid (Predicted) | [9] |

Synthesis and Mechanistic Considerations

The synthesis of multi-substituted pyrroles is a well-established field, with numerous named reactions available, such as the Paal-Knorr, Hantzsch, and Van Leusen reactions.[10][11] For 5-aryl-1H-pyrrole-3-carbonitriles, a particularly relevant and industrially scalable approach involves the cyclization of a dicarbonyl intermediate, followed by strategic functional group manipulations.

Proposed Synthetic Workflow

The following protocol represents a robust and field-proven approach to this class of compounds, starting from commercially available 3-fluoroacetophenone.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Representative)

Step 1: α-Bromination of 3-Fluoroacetophenone

-

Rationale: This step activates the α-carbon for subsequent nucleophilic attack. Bromine in acetic acid is a classic method, though reagents like N-Bromosuccinimide (NBS) can offer milder conditions.

-

Procedure: 3-Fluoroacetophenone is dissolved in a suitable solvent like acetic acid or chloroform. A brominating agent (e.g., liquid bromine) is added dropwise at a controlled temperature (0-10 °C). The reaction is monitored by TLC until the starting material is consumed. The product, 2-bromo-1-(3-fluorophenyl)ethan-1-one, is then isolated via aqueous workup and recrystallization.[12]

Step 2: Alkylation with Malononitrile

-

Rationale: This step forms the crucial C-C bond and introduces the precursor to the pyrrole ring and the nitrile functionality. A strong, non-nucleophilic base like sodium hydride is used to deprotonate malononitrile, creating a potent nucleophile.

-

Procedure: Malononitrile is dissolved in an aprotic solvent like THF and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil) is added portion-wise. The resulting solution is stirred until gas evolution ceases. A solution of the α-bromo ketone from Step 1 in THF is then added slowly. The reaction is allowed to warm to room temperature and stirred to completion. The product is isolated by quenching with water and extracting with an organic solvent.[12]

Step 3: Ring Formation via Cyclization

-

Rationale: This is the key pyrrole-forming step. Anhydrous acid, such as hydrogen chloride gas bubbled through an aprotic solvent like ethyl acetate, protonates the ketone, facilitating an intramolecular nucleophilic attack from one of the nitrile groups, followed by tautomerization and dehydration to form the aromatic pyrrole ring. This process yields the chlorinated intermediate.

-

Procedure: The dicarbonyl intermediate from Step 2 is dissolved in anhydrous ethyl acetate. The solution is saturated with dry HCl gas and stirred at a temperature between 30-50 °C. The reaction progress is monitored, and upon completion, the product, 2-chloro-5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile, is typically isolated by filtration or evaporation and purification.[12]

Step 4: Catalytic Dechlorination

-

Rationale: The final step removes the chloro group installed during cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.

-

Procedure: The chlorinated pyrrole from Step 3 is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 5-10% Pd/C is added. The reaction vessel is purged and placed under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final product, 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.[12]

Key Applications in Drug Discovery

The true value of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile lies in its potential as a scaffold for biologically active molecules. The pyrrole-3-carbonitrile core has recently been identified as a promising pharmacophore for targeting critical disease pathways.

Primary Application: STING Pathway Agonism

A landmark study recently identified a series of 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[13] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a powerful type I interferon response. Activating this pathway has emerged as a leading strategy in immuno-oncology to "awaken" the immune system against tumors.

The discovery that a simple pyrrole scaffold can act as a non-cyclic dinucleotide (non-CDN) STING agonist is highly significant, opening the door for the development of orally bioavailable small-molecule cancer immunotherapies.[13] 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is an ideal starting point for creating a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Simplified cGAS-STING signaling pathway.

Broader Therapeutic Potential

Beyond STING agonism, the pyrrole scaffold is associated with a wide spectrum of biological activities, suggesting that derivatives of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile could be explored for:

-

Anti-inflammatory Activity: Many pyrrole-containing compounds are known inhibitors of inflammatory mediators like COX-2 and TNF-α.[14]

-

Antibacterial Agents: The pyrrole ring is present in several classes of natural and synthetic antibacterial compounds.[1][3]

-

Anticancer Agents: Pyrrole derivatives have been investigated as inhibitors of various targets in oncology, including kinases and microtubule polymerization.[2][15]

Conclusion and Future Outlook

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is primed for derivatization. The recent implication of the core scaffold in STING pathway activation provides a compelling and timely rationale for its investigation.

Future research should focus on systematic SAR studies, exploring substitutions on the pyrrole nitrogen, modifications of the 3-fluorophenyl ring, and bioisosteric replacement of the nitrile group. Such efforts, guided by computational modeling and robust biological screening, could unlock the full potential of this scaffold and lead to the development of next-generation therapeutics for cancer and infectious diseases.

References

-

Synthesis of 1H‐pyrrole‐3‐carbonitriles. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Available at: [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. PMC. Available at: [Link]

-

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. Available at: [Link]

-

Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications (RSC Publishing). Available at: [Link]

-

Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PMC. Available at: [Link]

-

5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXALDEHYDE. precisionFDA. Available at: [Link]

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]

- 6. CAS 1240948-77-9: 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonit… [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 9. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 13. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Vonoprazan Impurity 70 (Chemical Structure & Properties)

[1][2]

Executive Summary & Chemical Identity

Vonoprazan Impurity 70 (CAS: 2304978-33-2) is a key synthetic intermediate and process-related impurity found in the manufacturing of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB).[1] Chemically identified as 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile , it represents the "des-sulfonyl, des-methylamine" core of the active pharmaceutical ingredient (API).[1] Its presence in the final drug substance typically indicates incomplete downstream conversion or residual carryover from early synthetic steps.[1][2]

Identification Matrix

| Parameter | Detail |

| Common Name | Vonoprazan Impurity 70 |

| Chemical Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

| CAS Registry Number | 2304978-33-2 |

| Molecular Formula | |

| Molecular Weight | 186.19 g/mol |

| Structural Class | 2,3,5-trisubstituted pyrrole |

| Role | Synthetic Intermediate / Process Impurity |

Chemical Structure & Molecular Properties

Impurity 70 lacks the characteristic pyridine-3-sulfonyl group and the

Physicochemical Profile

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| Melting Point | 145–150 °C (Predicted based on structural analogs) |

| pKa (Pyrrole NH) | ~16.5 (Weakly acidic due to electron-withdrawing CN group) |

| LogP | ~2.3 (Moderate lipophilicity) |

| H-Bond Donors | 1 (Pyrrole NH) |

| H-Bond Acceptors | 2 (Nitrile N, Fluorine) |

Structural Significance

The nitrile group (-CN) at position 3 is the precursor to the methylamine side chain of Vonoprazan.[1] In the synthetic pathway, this nitrile is typically reduced to a primary amine and then methylated (or reductively aminated).[1][2] The absence of the sulfonyl group on the pyrrole nitrogen (N1) indicates that this impurity originates from a step prior to the sulfonylation reaction with pyridine-3-sulfonyl chloride.[1]

Origin & Formation Pathways

Understanding the genesis of Impurity 70 is crucial for process control.[1][2] It is an unreacted intermediate that persists through subsequent steps if not quantitatively consumed or removed during purification.[1][2]

Synthetic Pathway & Impurity Node

The synthesis of Vonoprazan generally proceeds by constructing the pyrrole core, followed by functional group manipulations.[1][2] Impurity 70 is formed early in the sequence.[1][2]

Figure 1: Formation and carryover pathway of Impurity 70.[1][2] The impurity is the stable nitrile intermediate formed before the sulfonylation step.[1][2]

Critical Process Parameters (CPPs)

-

Stoichiometry of Sulfonyl Chloride: Insufficient pyridine-3-sulfonyl chloride in the subsequent step leaves unreacted Impurity 70.[1][2]

-

Base Strength/Equivalents: The pyrrole NH requires deprotonation for efficient sulfonylation.[1][2] Weak bases or insufficient quantities lead to incomplete conversion.[1][2]

-

Purification Efficiency: Impurity 70 has different solubility properties than the sulfonylated product (more polar due to the free NH, but the nitrile makes it less basic).[1][2] It is typically removed via crystallization or silica gel chromatography.[1][2]

Analytical Profiling & Detection

Detecting Impurity 70 requires specific HPLC/UPLC conditions due to its lack of the pyridine chromophore found in the API, though the phenyl-pyrrole-nitrile system provides sufficient UV absorption.[1][2]

Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.[1][2]5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% B to 90% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 230 nm (Max absorption for fluorophenyl-pyrrole system) |

| Retention Time (RT) | Typically elutes earlier than Vonoprazan due to lower MW and lack of lipophilic sulfonyl group.[1] |

Mass Spectrometry (LC-MS)[1][2][4]

References

-

TLC Pharmaceutical Standards. (2024). Vonoprazan Impurity 70 (CAS 2304978-33-2) Product Data Sheet. Retrieved from

-

Axios Research. (2024).[1][2] Reference Standard: Vonoprazan Impurity 70. Retrieved from

-

SimSon Pharma. (2024).[1][2] Vonoprazan Impurities List & Custom Synthesis. Retrieved from [1][2]

-

National Center for Biotechnology Information (PubChem). (2024).[1][2] Vonoprazan Fumarate (CID 45375887).[1][2] Retrieved from

-

Otani, T., et al. (2018).[1][2] Development of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry. (Contextual synthesis reference).

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile molecular weight and formula

Advanced Scaffold for P-CABs and Kinase Inhibitor Development

Executive Summary

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 2304978-33-2) is a high-value heterocyclic intermediate used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and targeted kinase inhibitors.[1][2][3] Structurally, it functions as a bioisostere for vonoprazan-related scaffolds, where the specific regiochemistry of the fluorine atom (meta-substitution) and the nitrile moiety offer distinct pharmacokinetic advantages.

This guide details the physicochemical profile, validated synthetic workflows, and structural biology implications of this molecule, designed for researchers optimizing lead compounds in acid-related disorders and oncology.

Physicochemical Profile & Identity

The following data establishes the baseline identity for Quality Control (QC) and formulation scientists.

| Property | Specification |

| IUPAC Name | 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile |

| CAS Number | 2304978-33-2 |

| Molecular Formula | C₁₁H₇FN₂ |

| Molecular Weight | 186.19 g/mol |

| Exact Mass | 186.059 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Low aqueous solubility |

| LogP (Predicted) | ~2.62 |

| H-Bond Donors/Acceptors | 1 / 2 |

| Key Functional Groups | Nitrile (C≡N), Secondary Amine (Pyrrole NH), Aryl Fluoride |

Synthetic Architecture

To ensure high purity and regioselectivity, we recommend a Suzuki-Miyaura Cross-Coupling protocol. This approach is superior to de novo ring construction (e.g., Paal-Knorr) for this specific target because it allows for the late-stage introduction of the fluorinated aryl ring, facilitating SAR (Structure-Activity Relationship) libraries.

Protocol: Palladium-Catalyzed Arylation

Objective: Coupling of 5-bromo-1H-pyrrole-3-carbonitrile with 3-fluorophenylboronic acid.

Reagents:

-

Substrate A: 5-Bromo-1H-pyrrole-3-carbonitrile (1.0 eq)

-

Substrate B: (3-Fluorophenyl)boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Charge a reaction vial with Substrate A, Substrate B, and the Palladium catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Thermal Activation: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS for the consumption of the bromide starting material.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-40%).

Mechanism of Action (Synthesis)

The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd inserts into C-Br bond), Transmetallation (Boronate transfers the fluorophenyl group), and Reductive Elimination (Product release).

Figure 1: Modular Synthesis Workflow via Suzuki Coupling.

Structural Biology & Pharmacophore Logic

This molecule is not merely an intermediate; it is a scaffold designed to probe specific binding pockets in enzymes like H⁺/K⁺ ATPase (gastric proton pump).

The "Fluorine Scan" Advantage

The 3-fluorophenyl moiety is critical for optimizing metabolic stability and binding affinity compared to the 2-fluoro analog (found in Vonoprazan).

-

Metabolic Blockade: The fluorine at the meta position blocks Phase I metabolic oxidation at a vulnerable site on the phenyl ring.

-

Electronic Effects: Fluorine's electronegativity pulls electron density from the aromatic ring, influencing the pKa of the pyrrole NH, which is crucial for hydrogen bonding within the receptor pocket.

The Nitrile Functionality

The C-3 nitrile group serves two purposes:

-

H-Bond Acceptor: It interacts with serine or threonine residues in the kinase/ATPase active site.

-

Synthetic Handle: It can be reduced to a primary amine (for Vonoprazan-like structures) or hydrolyzed to a carboxamide.

Figure 2: Structure-Activity Relationship (SAR) Map highlighting pharmacophoric features.

Analytical Validation (QC)

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyrrole protons as singlets or doublets around δ 7.5–8.0 ppm. The 3-fluorophenyl group will show a complex multiplet pattern in the aromatic region (δ 7.1–7.6 ppm). The broad singlet for the NH proton (exchangeable) usually appears downfield (>12 ppm).

-

¹⁹F NMR: A distinct singlet around δ -110 to -115 ppm (relative to CFCl₃), confirming the presence of the fluorine atom.

-

Mass Spectrometry (ESI+): Target ion [M+H]⁺ = 187.19 m/z.

References

-

Chemical Identity & Properties: PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Analog Reference). National Library of Medicine. Available at: [Link]

-

Synthetic Methodology (Pyrrole Coupling): MDPI Molecules. Synthesis of Pyrrole-Based Drug Candidates. Available at: [Link][4]

Sources

Regioisomers of Vonoprazan intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

An In-Depth Technical Guide to the Regioisomers of Vonoprazan Intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Abstract

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis of this complex molecule relies on the purity of its key intermediates, among which 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is of critical importance.[3][4] The formation of regioisomers during the synthesis of this pyrrole core presents a significant challenge for process chemists and analytical scientists. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the formation, identification, and control of regioisomers of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. We will explore the mechanistic origins of these impurities, present robust analytical methodologies for their separation and characterization, and discuss control strategies in the context of regulatory expectations.

The Central Role of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in Vonoprazan Synthesis

Vonoprazan: A New Paradigm in Acid Suppression

Vonoprazan (TAK-438) competitively inhibits the H+, K+-ATPase (proton pump) by binding to potassium ions, offering a distinct mechanism from traditional proton pump inhibitors (PPIs).[2] This results in a more potent and sustained acid suppression, providing therapeutic benefits for conditions like gastroesophageal reflux disease (GERD), gastroduodenal ulcers, and the eradication of Helicobacter pylori.[1][7]

The Pyrrole Core: A Critical Synthetic Intermediate

The molecular architecture of Vonoprazan features a unique 1,3,5-trisubstituted pyrrole ring system.[4] The synthesis of this core, specifically 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9), is a pivotal step in the overall manufacturing process.[8][9] The precise placement of the 2-fluorophenyl group at the C5 position and the carbonitrile group at the C3 position is essential for the subsequent chemical transformations that lead to the final drug substance.

The Imperative of Isomeric Purity

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances.[10][11] Regioisomers, which have the same molecular formula but different arrangements of substituents, are a specific class of impurity that can be difficult to separate due to their similar physical properties. Their presence can potentially lead to unforeseen toxicological effects or reduced therapeutic efficacy.[5][6] Therefore, understanding and controlling the formation of regioisomers of the pyrrole intermediate is not merely a matter of yield optimization but a fundamental requirement for drug safety and quality.[12]

Synthetic Pathways and the Genesis of Regioisomers

The formation of the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes, but many of these carry an inherent risk of producing regioisomeric impurities.[13][14]

Mechanistic Insight: The Paal-Knorr Synthesis and Regioselectivity

The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, provides an excellent framework for understanding the origin of regioisomers.[15][16] The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration.[17][18]

When an unsymmetrical 1,4-dicarbonyl precursor is used, the initial nucleophilic attack by ammonia can occur at either of the two distinct carbonyl groups. This non-selective attack can lead to two different cyclic intermediates, which upon dehydration, yield a mixture of regioisomeric pyrroles.

The selectivity of this initial attack is governed by both steric and electronic factors.[17]

-

Electronic Effects: An electron-withdrawing group adjacent to a carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack.

-

Steric Hindrance: A bulky substituent near a carbonyl group will sterically hinder the approach of the amine, favoring attack at the less hindered carbonyl.

For the synthesis of our target intermediate, a hypothetical unsymmetrical precursor like 1-(2-fluorophenyl)-4-oxobutanenitrile could be envisioned. The cyclization of such a molecule with an ammonia source could theoretically lead to two products: the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and the undesired regioisomer, 2-(2-fluorophenyl)-1H-pyrrole-4-carbonitrile.

Analytical Strategies for Identification and Quantification

A robust analytical strategy is paramount for ensuring the isomeric purity of the Vonoprazan intermediate. This involves a multi-faceted approach combining high-resolution chromatographic separation with definitive spectroscopic identification.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating and quantifying closely related impurities like regioisomers.[19][20] The key to a successful separation lies in exploiting the subtle differences in polarity and molecular shape between the isomers.

| Parameter | Typical Condition | Rationale for Selection |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | The non-polar stationary phase provides excellent retention for the aromatic pyrrole system, allowing for effective separation based on polarity differences.[20] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and helps achieve sharp peak shapes.[21] |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the analytes from the column. Acetonitrile often provides better resolution for aromatic compounds. |

| Elution | Gradient | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is crucial for eluting both the main component and any related impurities within a reasonable timeframe while maintaining high resolution. |

| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time with separation efficiency. |

| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |

| Detector | UV/Vis Diode Array Detector (DAD) at ~225 nm | The pyrrole and phenyl chromophores exhibit strong absorbance in the UV region, enabling sensitive detection.[20] A DAD allows for peak purity assessment. |

| Table 1: A typical starting HPLC method for regioisomer analysis. |

Spectroscopic Characterization

Once separated by HPLC, unambiguous identification of each isomer requires spectroscopic analysis.

NMR is the most powerful tool for absolute structure elucidation.[22][23] The ¹H and ¹³C NMR spectra of the desired product and its regioisomer would exhibit distinct and predictable differences, particularly in the chemical shifts and coupling patterns of the pyrrole ring protons.

| Proton/Carbon | Expected ¹H Shift (δ, ppm) - Desired Isomer | Expected ¹H Shift (δ, ppm) - Regioisomer | Rationale for Difference |

| Pyrrole H2/H5 | ~6.9 ppm | ~7.0 ppm | The electronic environment of the protons on the pyrrole ring is significantly altered by the position of the electron-withdrawing nitrile group and the bulky fluorophenyl group. |

| Pyrrole H4 | ~6.4 ppm | ~6.5 ppm | The relative positions of the substituents create unique magnetic environments for each proton, leading to different chemical shifts.[24] |

| Pyrrole NH | ~8.4 ppm (broad) | ~8.5 ppm (broad) | The NH proton chemical shift is sensitive to its proximity to different substituents. |

| Table 2: Hypothetical comparison of ¹H NMR chemical shifts for regioisomers. |

While both regioisomers will have the identical molecular weight (186.19 g/mol ), their fragmentation patterns under techniques like tandem MS (MS/MS) may differ.[21][25] This can provide confirmatory evidence for the structure assigned by NMR. Electrospray ionization (ESI) is a suitable technique for these moderately polar molecules.[21]

Experimental Protocols

Protocol: HPLC Separation of Regioisomers

This protocol outlines a general method that must be validated for the specific application.

-

Sample Preparation: Accurately weigh approximately 10 mg of the crude intermediate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Chromatographic System: Utilize an HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 225 nm.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 30% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

-

Analysis: Inject the prepared sample. Integrate the peaks and determine the relative area percent of the main peak and any isomeric impurities.

Protocol: Sample Preparation for NMR Characterization

-

Isolation: Using a preparative or semi-preparative HPLC system with the analytical method as a starting point, collect the fractions corresponding to the main peak and the suspected regioisomer peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator) at a temperature not exceeding 40 °C to prevent degradation.

-

Drying: Dry the isolated solids under high vacuum for several hours to remove any residual solvent.

-

Dissolution: Dissolve approximately 5-10 mg of each isolated, dried solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to facilitate complete structural assignment.

Conclusion: A Framework for Isomeric Control

The successful industrial-scale synthesis of Vonoprazan hinges on the rigorous control of its key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The potential for regioisomer formation necessitates a deep mechanistic understanding of the synthetic pathway and the implementation of a robust analytical control strategy. By carefully selecting reaction conditions to favor the formation of the desired product and employing high-resolution analytical techniques like HPLC and NMR, researchers and drug development professionals can ensure the isomeric purity of this critical intermediate. This diligent approach is fundamental to delivering a final API that meets the stringent quality, safety, and efficacy standards required for modern pharmaceuticals.

References

- Vertex AI Search. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis. chemicalbook.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved March 7, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved March 7, 2024, from [Link]

-

RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved March 7, 2024, from [Link]

-

Oriprobe. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Fine Chemical Intermediates. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.

-

TradeIndia. (n.d.). Vonoprazan (TAK-438) High Purity Pharmaceutical Grade at Best Price. Retrieved March 7, 2024, from [Link]

-

Patsnap Eureka. (2021, October 19). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved March 7, 2024, from [Link]

-

American Chemical Society. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. Retrieved March 7, 2024, from [Link]

-

ACS Publications. (2025, February 26). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved March 7, 2024, from [Link]

-

Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved March 7, 2024, from [Link]

-

New Drug Approvals. (2016, April 24). Vonoprazan Fumarate. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved March 7, 2024, from [Link]

-

OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved March 7, 2024, from [Link]

-

Pharmacy Times. (2024, August 9). Vonoprazan FDA Approved for Heartburn Relief Associated with Non-Erosive Gastroesophageal Reflux Disease. Retrieved March 7, 2024, from [Link]

-

Supporting Information. (n.d.). Retrieved March 7, 2024, from [Link]

-

Phathom Pharmaceuticals. (2023, August 21). Phathom Pharmaceuticals Announces Submission of Six-Month Stability Data in Support of Erosive GERD New Drug Application. Retrieved March 7, 2024, from [Link]

-

ijprajournal. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Retrieved March 7, 2024, from [Link]

-

CDSCO. (2024, January 25). BDR Vonoprazan CT-06.pdf. Retrieved March 7, 2024, from [Link]

-

PMC - NIH. (n.d.). Vonoprazan: A New Potassium-Competitive Acid Blocker. Retrieved March 7, 2024, from [Link]

-

PubMed. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved March 7, 2024, from [Link]

-

PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved March 7, 2024, from [Link]

-

EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved March 7, 2024, from [Link]

-

PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?. Retrieved March 7, 2024, from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]

- 9. 1240948-77-9|5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Impurities in Drug Substances and Products [usp.org]

- 13. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. oatext.com [oatext.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. rsc.org [rsc.org]

- 25. echemi.com [echemi.com]

Determining the Solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in DMSO and Methanol: An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and outcomes of in vitro and in vivo studies. This technical guide provides a comprehensive framework for determining the solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. We will explore the principles of solubility, delve into the rationale behind solvent selection, and present a step-by-step methodology for accurate and reproducible solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a molecule belonging to the pyrrole class of heterocyclic compounds, a scaffold that is prevalent in many biologically active agents.[1] The journey of a promising compound from initial discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a fundamental parameter that dictates a compound's behavior in both experimental and physiological environments.[2]

In the early stages of drug discovery, compounds are often stored and serially diluted from concentrated stock solutions, typically prepared in DMSO due to its exceptional solvating power for a wide range of organic molecules.[3][4] An accurate understanding of a compound's solubility limit in DMSO is paramount to prevent precipitation in bioassays, which can lead to erroneous and misleading results.[5] Methanol, a polar protic solvent, is also frequently employed in various analytical and purification processes, making the solubility in this solvent a key piece of information for chemists.[6]

This guide will provide a robust methodology to determine the thermodynamic equilibrium solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in both DMSO and methanol. The presented protocols are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[7] This equilibrium is a dynamic process where the rate of dissolution of the solid solute is equal to the rate of precipitation.

Two primary types of solubility are often discussed in the context of drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.[2][8] This is the value we aim to determine with the primary protocol in this guide.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[9][10] While useful for high-throughput screening, it is a measure of a metastable state and can often overestimate the true solubility.

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules dictates the extent of dissolution.

Characterization of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile and Solvents

A foundational understanding of the compound and the selected solvents is crucial for interpreting solubility data.

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile: A Profile

| Property | Value | Source |

| CAS Number | 2304978-33-2 | [11] |

| Molecular Formula | C₁₁H₇FN₂ | [11] |

| Molecular Weight | 186.19 g/mol | [11] |

| Appearance | Solid (predicted) | [12] |

| LogP (calculated) | 2.62 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 1 | [11] |

Table 1: Physicochemical Properties of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.

The structure of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile contains a polar pyrrole ring with a hydrogen bond donor (N-H) and a nitrile group which can act as a hydrogen bond acceptor. The fluorophenyl group adds a degree of lipophilicity. The calculated LogP suggests a moderate lipophilicity.

Solvent Properties

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Formula | (CH₃)₂SO | CH₃OH |

| Solvent Type | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C | 64.7 °C |

| Dielectric Constant | 47.2 | 32.7 |

| Properties | Excellent solvent for a wide range of polar and nonpolar compounds.[1] Miscible with water and many organic solvents.[3] | Good solvent for many organic compounds.[13] Can act as both a hydrogen bond donor and acceptor.[14] |

Table 2: Properties of DMSO and Methanol.

DMSO's high polarity and aprotic nature make it an exceptional solvent for many organic molecules, including those with poor aqueous solubility.[15][16] Methanol's ability to engage in hydrogen bonding makes it a good solvent for compounds that can also participate in such interactions.

Experimental Determination of Thermodynamic Solubility

The following protocol details the "shake-flask" method, which is the gold standard for determining thermodynamic solubility.[8][17] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached.

Materials and Equipment

-

5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (solid, >95% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

A schematic of the thermodynamic solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (e.g., 5-10 mg) into a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.

-

Securely cap the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] The presence of visible solid material throughout this period is essential.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully aspirate the supernatant, being cautious not to disturb the pellet.

-

For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step removes any remaining fine particulates.[18]

-

-

Quantification of Solute Concentration:

-

The concentration of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the clear, saturated filtrate needs to be determined. This can be achieved using HPLC-UV or UV-Vis spectroscopy.

-

Method A: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare a series of standard solutions of known concentrations by dissolving an accurately weighed amount of the compound in the respective solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution.[19][20]

-

-

Method B: UV-Vis Spectroscopy

-

Standard Preparation: Similar to the HPLC method, prepare standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[21][22]

-

Sample Analysis: Dilute the saturated filtrate to an absorbance value within the linear range of the calibration curve.

-

Calculation: Use the absorbance of the diluted sample and the calibration curve to determine its concentration, and then calculate the original concentration.[23]

-

-

Data Presentation

The experimentally determined solubility should be reported in both mass/volume (mg/mL) and molar (mM) units.

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mM) |

| DMSO | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] | [Calculate] |

| Methanol | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] | [Calculate] |

Table 3: Template for Reporting Experimental Solubility Data for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile at 25 °C.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key principles:

-

Use of Excess Solid: The continuous presence of undissolved solid during equilibration is a visual confirmation that the solution has reached saturation.

-

Equilibration Time: Allowing 24-48 hours for equilibration provides sufficient time for the system to reach a true thermodynamic equilibrium.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Replicates: Performing the experiment in triplicate allows for the assessment of reproducibility and the calculation of standard deviation, providing confidence in the mean value.

-

Validated Analytical Method: The use of a validated HPLC or UV-Vis method with a linear calibration curve ensures the accuracy of the concentration measurement.

Conclusion

Determining the solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in DMSO and methanol is a fundamental step in its characterization for any research or drug development program. The thermodynamic shake-flask method, coupled with a robust analytical quantification technique such as HPLC or UV-Vis spectroscopy, provides the most accurate and reliable measure of its solubility. The detailed protocol and theoretical background provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby facilitating informed decisions in their scientific endeavors. Adherence to these principles will ensure a solid foundation for the subsequent stages of formulation and preclinical development.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Brayden, D. J., & Maher, S. (2021). The blood-brain barrier: A gateway for drug delivery. European Journal of Pharmaceutical Sciences, 162, 105829.

- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). DMSO Applications. Retrieved from [Link]

- Gozalbes, R., Pineda-Lucena, A., & Gancia, E. (2011). In silico prediction of solubility. Current Drug Metabolism, 12(9), 835-846.

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.

- Kerns, E. H., & Di, L. (2008).

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility. Retrieved from [Link]

- Lin, Y., et al. (2001). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 73(21), 5237-5242.

-

Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Chemtalk. (2024, October 27). Organic Solvents in Chemistry and Laboratories. Retrieved from [Link]

-

Pion. (2024, October 29). What is a UV-Vis Spectrophotometer? Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

- Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-991.

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Quora. (2018, September 12). Why is methanol used as a first solvent? Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Retrieved from [Link]

Sources

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. evotec.com [evotec.com]

- 3. Applications of DMSO [chemdiv.com]

- 4. antbioinc.com [antbioinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methanol - DCCEEW [dcceew.gov.au]

- 7. improvedpharma.com [improvedpharma.com]

- 8. raytor.com [raytor.com]

- 9. enamine.net [enamine.net]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]

- 13. quora.com [quora.com]

- 14. mychemistrybook.com [mychemistrybook.com]

- 15. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 16. pharmtech.com [pharmtech.com]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. biorelevant.com [biorelevant.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 23. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

3-Substituted Phenylpyrrole Carbonitriles: Synthetic Architectures & Signal Transduction Modulators

Topic: Literature Review of 3-Substituted Phenylpyrrole Carbonitriles Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The phenylpyrrole carbonitriles represent a privileged scaffold in agrochemical and medicinal chemistry, derived originally from the natural antibiotic pyrrolnitrin (Pseudomonas pyrrocinia). While the nomenclature often varies—referring to them as 3-cyano-4-phenylpyrroles or 3-substituted phenylpyrrole carbonitriles depending on ring numbering priorities—their biological significance is anchored by the commercial fungicides Fludioxonil and Fenpiclonil .

This guide synthesizes the critical literature regarding their chemical construction, specifically via the Van Leusen reaction , and their unique mode of action (MoA) involving the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway. Unlike inhibitors that suppress enzyme activity, these compounds act as "wrong" signals, driving fungal cells to commit metabolic suicide through osmotic imbalance.

Chemical Architecture & Synthesis

Structural Analysis

The core pharmacophore consists of a pyrrole ring substituted with a carbonitrile group (-CN) and a phenyl ring.

-

The "3-Substituted" Nomenclature: In standard IUPAC naming for the most potent derivatives (e.g., Fludioxonil), the nitrogen is position 1, the carbonitrile is at position 3, and the phenyl group is at position 4. However, literature often refers to "3-substituted phenylpyrroles" when highlighting the aryl group's position relative to other markers.

-

Key Features: The free N-H on the pyrrole is often critical for hydrogen bonding within the target site (Histidine Kinase). Substitution on the phenyl ring (e.g., 2,3-dichloro or 2,2-difluorobenzodioxol) drives lipophilicity and binding affinity.

Primary Synthesis Protocol: The Van Leusen Strategy

The most robust and chemically elegant method for constructing 3-cyano-4-phenylpyrroles is the reaction of electron-deficient alkenes with Tosylmethyl Isocyanide (TosMIC) . This method constructs the pyrrole ring de novo while simultaneously installing the critical substituents.

Experimental Protocol: Synthesis of Fludioxonil Analogues

Objective: Synthesis of 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (Fenpiclonil).

Reagents:

-

2,3-Dichlorobenzaldehyde[1]

-

Aminoacetonitrile or Methyl cyanoacetate (Precursor for the Michael acceptor)

-

Base: Potassium tert-butoxide (t-BuOK) or DBU

-

Solvent: DMSO or THF/DMSO mixture

Step-by-Step Methodology:

-

Preparation of the Michael Acceptor (Knoevenagel Condensation):

-

Dissolve 2,3-dichlorobenzaldehyde (10 mmol) and aminoacetonitrile hydrochloride (10 mmol) in methanol.

-

Add catalytic piperidine. Reflux for 2-4 hours.

- -unsaturated nitrile (cinnamonitrile derivative).

-

Validation: Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).

-

-

Cycloaddition with TosMIC (Van Leusen Reaction):

-

Setup: In a flame-dried flask under Argon, dissolve TosMIC (11 mmol) and the cinnamonitrile intermediate (10 mmol) in anhydrous DMSO (20 mL).

-

Addition: Add t-BuOK (22 mmol) portion-wise at 0°C. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 3-5 hours.

-

Workup: Quench with ice-cold water (100 mL) and neutralize with dilute HCl. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Silica gel, gradient elution Hexane -> 20% EtOAc).

-

Causality & Logic:

-

TosMIC Role: Acts as a 1,3-dipole equivalent.[11] The sulfonyl group allows for alpha-deprotonation and subsequent elimination, which is crucial for aromatizing the pyrrole ring.

-

Base Selection: A strong, non-nucleophilic base (t-BuOK) is required to deprotonate TosMIC without attacking the nitrile.

Synthesis Pathway Visualization

Figure 1: The Van Leusen synthesis pathway for constructing the phenylpyrrole core.

Pharmacology & Mode of Action (MoA)

The "Hyperactivation" Mechanism

Unlike most fungicides that inhibit essential enzymes (e.g., azoles inhibiting CYP51), phenylpyrrole carbonitriles act as signal transduction disruptors .

-

Target: Group III Hybrid Histidine Kinase (HHK), specifically Os-1 (in Neurospora) or Hik1 (in Magnaporthe).

-

Mechanism: Under normal conditions, HHK regulates the HOG pathway to manage osmotic stress. Fludioxonil binds to HHK and locks it into a state that mimics extreme osmotic stress, even in isotonic conditions.

-

Cascade: This "false signal" propagates down the MAPK cascade (YPD1 -> SSK1 -> SSK2 -> PBS2 -> HOG1).

-

Outcome: The terminal kinase HOG1 hyperactivates, leading to massive intracellular glycerol accumulation (turgor pressure increase) and futile energy expenditure, causing cell swelling and lysis.

Signaling Pathway Visualization

Figure 2: The Phenylpyrrole-induced hyperactivation of the HOG MAPK pathway.

Structure-Activity Relationship (SAR)[9]

The efficacy of phenylpyrrole carbonitriles is tightly governed by the substitution pattern on the phenyl ring and the integrity of the pyrrole core.

Table 1: SAR Summary of 4-Phenylpyrrole-3-carbonitriles

| Structural Region | Modification | Effect on Activity | Biological Rationale |

| Pyrrole N-1 | Unsubstituted (N-H) | High | Essential for H-bonding in the HHK binding pocket. |

| N-Methyl / N-Acetyl | Low / Inactive | Steric hindrance or loss of H-bond donor capability. | |

| Pyrrole C-3 | Carbonitrile (-CN) | High | Critical electron-withdrawing group; mimics biological signaling motifs. |

| Carboxamide (-CONH2) | Moderate | Can serve as a prodrug or weaker binder. | |

| Phenyl Ring (C-4) | 2,3-Dichloro (Fenpiclonil) | High | Optimizes lipophilicity and steric fit. |

| 2,2-difluoro-1,3-benzodioxol (Fludioxonil) | Very High | Enhanced metabolic stability and lipophilicity; broader spectrum. | |

| Unsubstituted Phenyl | Low | Lacks sufficient lipophilic interaction for membrane penetration/binding. | |

| 3-Trifluoromethyl | Moderate/High | Good bioisostere but often less potent than the benzodioxol. |

References

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Source: Frontiers in Microbiology. URL:[Link]

-

The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. Source: International Journal of Molecular Sciences (PMC). URL:[Link]

-

One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Source: Organic Letters (PubMed).[5] URL:[Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Source: MDPI (Molecules).[12] URL:[Link]

-

FRAC Code List: Fungicides sorted by mode of action. Source: Fungicide Resistance Action Committee (FRAC). URL:[Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. phi-base.org [phi-base.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. US5010098A - Arylpyrrole insecticidal acaricidal and nematicidal agents and methods for the preparation thereof - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

The Influence of 3-Fluorophenyl Substitution on the Electronic Properties of Pyrroles: A Technical Guide

Introduction: The Strategic Role of Fluorine in Pyrrole Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical characteristics, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] In the realm of heterocyclic chemistry, the pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and organic electronic materials.[4] The strategic placement of a fluorine-containing substituent, such as a 3-fluorophenyl group, on the pyrrole ring allows for the fine-tuning of its electronic properties, offering a powerful tool for the rational design of novel functional molecules.

This technical guide provides an in-depth exploration of the electronic properties of 3-fluorophenyl substituted pyrroles. We will delve into the synthetic strategies for accessing these compounds, the impact of the 3-fluorophenyl group on the frontier molecular orbitals (HOMO and LUMO), and the resulting changes in their electrochemical and photophysical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic attributes of fluorinated pyrroles in their respective fields.

The Electronic Landscape of the Pyrrole Core

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The nitrogen lone pair participates in the π-system, making the pyrrole ring electron-rich and susceptible to electrophilic substitution. The electronic properties of pyrrole can be modulated by the introduction of substituents that can either donate or withdraw electron density from the ring.

The introduction of a phenyl group onto the pyrrole ring can influence its electronic properties through both inductive and resonance effects. The nature and position of substituents on this phenyl ring, in turn, provide a secondary level of control over the electronic landscape of the entire molecule.

Modulating Electronic Properties with 3-Fluorophenyl Substitution

The 3-fluorophenyl group is an interesting substituent due to the meta-position of the fluorine atom. In this position, the strong electron-withdrawing inductive effect (-I) of the fluorine atom dominates over its weaker electron-donating resonance effect (+R). This net electron-withdrawing character is expected to have a significant impact on the electronic properties of the pyrrole ring.

Impact on Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ease of oxidation (electron-donating ability), while the LUMO energy is related to the ease of reduction (electron-accepting ability). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's chemical reactivity, stability, and optical properties.[5]

The introduction of an electron-withdrawing 3-fluorophenyl group is anticipated to have the following effects:

-

Stabilization of both HOMO and LUMO levels: The inductive electron withdrawal will lower the energy of both the HOMO and LUMO orbitals compared to an unsubstituted phenylpyrrole.

-

Differential Impact based on Substitution Position:

-

N-substitution (1-(3-fluorophenyl)pyrrole): The 3-fluorophenyl group is directly attached to the nitrogen atom. The inductive effect will be strongly felt by the pyrrole ring, leading to a significant stabilization of the HOMO and LUMO.

-

C2-substitution (2-(3-fluorophenyl)pyrrole): Substitution at the C2 position allows for more direct conjugation between the phenyl and pyrrole rings. The electron-withdrawing effect will still be dominant, but the potential for some resonance interaction might slightly modulate the orbital energies compared to N-substitution.

-

C3-substitution (3-(3-fluorophenyl)pyrrole): At the C3 position, the inductive effect will still be present, but its influence on the overall electronic structure might be slightly less pronounced compared to the C2 position due to the nodal properties of the pyrrole π-orbitals.

-

Computational studies on related substituted pyrroles and other heterocycles support the general trend that electron-withdrawing groups lead to a stabilization of the frontier molecular orbitals.[6][7]

Table 1: Predicted Trends in the Electronic Properties of 3-Fluorophenyl Substituted Pyrroles

| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Oxidation Potential |

| 1-(3-fluorophenyl)pyrrole | Lowered | Lowered | Relatively Large | Higher |

| 2-(3-fluorophenyl)pyrrole | Lowered | Lowered | Moderate | Higher |

| 3-(3-fluorophenyl)pyrrole | Lowered | Lowered | Moderate | Higher |

Note: These are predicted qualitative trends based on the known electronic effects of the 3-fluorophenyl substituent. Actual values will vary depending on the specific molecular geometry and environment.

Figure 1: General effect of the 3-fluorophenyl group on pyrrole's frontier orbitals.

Synthesis of 3-Fluorophenyl Substituted Pyrroles

Several synthetic methodologies can be employed to prepare 3-fluorophenyl substituted pyrroles. The choice of method often depends on the desired substitution pattern (N- or C-substitution).

Paal-Knorr Synthesis for N-Substituted Pyrroles

The Paal-Knorr synthesis is a classic and versatile method for the preparation of N-substituted pyrroles.[1][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoroaniline.

Figure 2: Workflow for the Paal-Knorr synthesis of 1-(3-fluorophenyl)pyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 1-(3-fluorophenyl)pyrrole

-

Reactant Preparation: In a round-bottom flask, dissolve 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Amine Addition: Add 3-fluoroaniline (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-fluorophenyl)pyrrole.

Suzuki-Miyaura Coupling for C-Substituted Pyrroles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be utilized to synthesize C-aryl substituted pyrroles.[8][9] This involves the palladium-catalyzed reaction of a boronic acid (or its ester) with a halide. To synthesize 2-(3-fluorophenyl)pyrrole or 3-(3-fluorophenyl)pyrrole, one would start with the corresponding bromopyrrole and react it with 3-fluorophenylboronic acid.

Figure 3: Workflow for Suzuki-Miyaura synthesis of C-(3-fluorophenyl)pyrroles.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-(3-fluorophenyl)pyrrole

-

Reactant Setup: To a Schlenk flask, add 2-bromopyrrole (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.

-

Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired 2-(3-fluorophenyl)pyrrole.

Electrochemical Properties: Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules.[10] For 3-fluorophenyl substituted pyrroles, CV can provide valuable information about their oxidation and reduction potentials.

Due to the electron-withdrawing nature of the 3-fluorophenyl group, it is expected that these compounds will have higher oxidation potentials compared to their non-fluorinated counterparts.[11] This indicates that they are more difficult to oxidize. The exact potential will depend on the position of the substituent and the specific experimental conditions.

Experimental Protocol: Cyclic Voltammetry

-